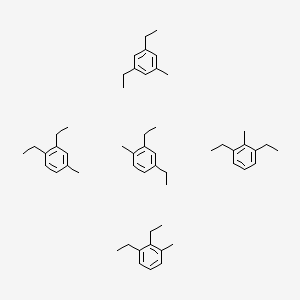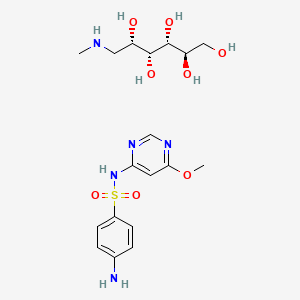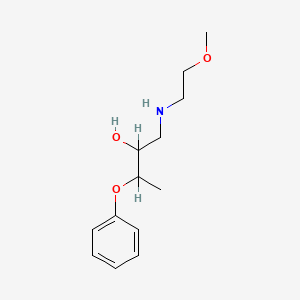
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be synthesized by mixing solutions of sodium thiosulfate and silver nitrate . The reaction typically involves the use of excess thiosulfate to form the [Ag(S₂O₃)₂]³⁻ complex ion . This method is commonly used in laboratory settings for plant assays .
Analyse Des Réactions Chimiques
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silver sulfate (Ag₂SO₄).
Reduction: It can be reduced to elemental silver (Ag) and sulfur dioxide (SO₂).
Substitution: In the presence of strong acids, it can undergo substitution reactions to form different silver salts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄). The major products formed from these reactions are silver sulfate, elemental silver, and sulfur dioxide .
Applications De Recherche Scientifique
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: It is employed in plant tissue culture to promote flower growth and longevity.
Medicine: Research is being conducted on its potential use in antimicrobial treatments due to its silver content.
Mécanisme D'action
The mechanism of action of disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane involves its interaction with ethylene receptors in plants. By binding to these receptors, it inhibits the action of ethylene, a hormone responsible for the aging and senescence of flowers . This results in prolonged flower life and increased flower production .
Comparaison Avec Des Composés Similaires
Disilver;dioxido-oxo-sulfanylidene-lambda6-sulfane can be compared with other similar compounds such as:
Sodium silver thiosulfate: Used as a post-harvest conditioner for cut flowers.
Sodium thiosulfate: Commonly used in photographic fixing and as an antidote for cyanide poisoning.
The uniqueness of this compound lies in its specific application in promoting flower growth and longevity, which is not as prominent in the other similar compounds .
Propriétés
Numéro CAS |
23149-52-2 |
|---|---|
Formule moléculaire |
Ag2O3S2 |
Poids moléculaire |
327.87 g/mol |
Nom IUPAC |
disilver;dioxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/2Ag.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
BLZGNFOLSIAOSQ-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=S)[O-].[Ag+].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


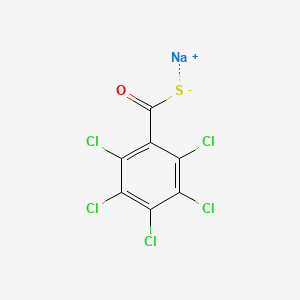
![2,2'-{Ethane-1,2-diylbis[(carboxymethyl)imino]}diacetate (non-preferred name)](/img/structure/B13759117.png)
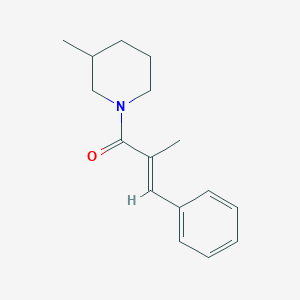

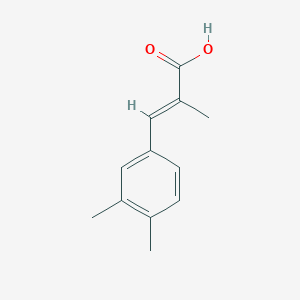
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
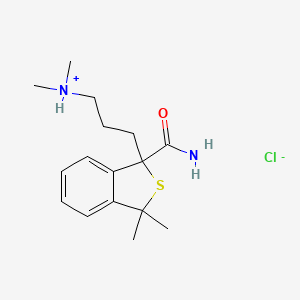
![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)



